An In-depth Technical Guide to Diethyl Thiophene-3,4-dicarboxylate
An In-depth Technical Guide to Diethyl Thiophene-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl thiophene-3,4-dicarboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, outlines a key synthetic pathway, and explores its applications as a pivotal building block in the development of novel therapeutic agents and advanced organic electronic materials. Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting.
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in the landscape of organic chemistry. Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a cornerstone in the design of a vast array of functional molecules. Diethyl thiophene-3,4-dicarboxylate (CAS Number: 53229-47-3 ) represents a key derivative, offering strategically positioned functional groups for further molecular elaboration.[1] The two ethyl ester moieties at the 3 and 4 positions of the thiophene ring provide reactive handles for the synthesis of more complex architectures, making it a valuable intermediate for researchers in drug discovery and materials science.
Core Properties of Diethyl Thiophene-3,4-dicarboxylate
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Diethyl thiophene-3,4-dicarboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 53229-47-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | [1] |
| Molecular Weight | 228.27 g/mol | [1] |
| Boiling Point | ~118-130 °C at 1 mmHg | [2] |
| Appearance | Not explicitly stated in literature; related compounds are often liquids or low-melting solids. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[3] |
Note: Experimental data for some physical properties of this specific compound are limited in publicly available literature. In such cases, properties of closely related compounds are considered.
Synthesis and Chemical Reactivity
The synthesis of Diethyl thiophene-3,4-dicarboxylate can be approached through various methods, with the esterification of the parent thiophene-3,4-dicarboxylic acid being a direct and common strategy.
Synthetic Protocol: Fischer Esterification of Thiophene-3,4-dicarboxylic Acid
A reliable method for the preparation of Diethyl thiophene-3,4-dicarboxylate involves the Fischer esterification of thiophene-3,4-dicarboxylic acid with ethanol in the presence of an acid catalyst. This classic reaction is widely used for the synthesis of esters from carboxylic acids and alcohols.
Reaction Scheme:
Figure 1: General reaction scheme for the Fischer esterification of thiophene-3,4-dicarboxylic acid.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3,4-dicarboxylic acid in a suitable excess of absolute ethanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the suspension.
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Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by vacuum distillation to yield pure Diethyl thiophene-3,4-dicarboxylate.[2]
The causality behind these steps lies in the mechanism of the Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps then lead to the formation of the ester and water. The use of excess ethanol drives the equilibrium towards the product side, maximizing the yield.
Chemical Reactivity and Derivatization
The two ester functional groups in Diethyl thiophene-3,4-dicarboxylate are the primary sites for further chemical transformations. They can undergo a variety of reactions, including:
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Hydrolysis: Conversion back to the dicarboxylic acid.
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Amidation: Reaction with amines to form the corresponding diamides.
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Reduction: Reduction to the corresponding diol, 3,4-bis(hydroxymethyl)thiophene.
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Transesterification: Exchange of the ethyl groups with other alkyl or aryl groups by reacting with different alcohols in the presence of a catalyst.
These transformations open up a wide range of possibilities for synthesizing diverse molecular structures with tailored properties.
Applications in Research and Development
The unique structural and electronic features of the thiophene core, combined with the synthetic versatility offered by the diester functionalities, make Diethyl thiophene-3,4-dicarboxylate a valuable building block in several areas of research.
Medicinal Chemistry and Drug Discovery
Thiophene-containing compounds have a rich history in medicinal chemistry, with numerous approved drugs incorporating this heterocycle. The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric properties but with different electronic characteristics that can modulate the pharmacological profile of a molecule.
Derivatives of thiophene dicarboxylates have shown promise in various therapeutic areas. For instance, related compounds like diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been investigated for their potential as anticancer and antimicrobial agents .[4][5] The core thiophene scaffold can be functionalized to interact with specific biological targets, and the ester groups provide a convenient point for attaching other pharmacophoric groups.
Figure 2: Role of Diethyl thiophene-3,4-dicarboxylate as a scaffold in drug discovery.
Materials Science and Organic Electronics
The electron-rich nature of the thiophene ring makes it an excellent component for the construction of π-conjugated systems, which are the basis of organic electronic materials. Thiophene-based polymers, such as polythiophenes, are well-known for their semiconducting properties and are used in applications like organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Diethyl thiophene-3,4-dicarboxylate can serve as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers. The ester groups can be used to introduce side chains that enhance solubility and processability, which are crucial for the fabrication of electronic devices. For example, the related compound 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester is an intermediate used to prepare alkylenedioxythiophene monomers for electrochromic conducting polymers.[6]
Safety and Handling
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For related compounds like thiophene-3,4-dicarboxylic acid and its derivatives, the primary hazards are listed as potential skin and eye irritation.[6][7] It is crucial to consult the specific MSDS provided by the supplier before handling this chemical.
Conclusion
Diethyl thiophene-3,4-dicarboxylate is a valuable and versatile chemical intermediate with significant potential for innovation in both the pharmaceutical and materials science sectors. Its well-defined structure and the reactivity of its ester functional groups provide a robust platform for the synthesis of a wide range of novel compounds. As research in these fields continues to advance, the importance of such fundamental building blocks is poised to grow, enabling the development of next-generation therapeutics and electronic materials.
References
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PubChem. Diethyl thiophene-3,4-dicarboxylate. National Center for Biotechnology Information. [Link]
- Google Patents.
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PubMed. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. [Link]
-
ResearchGate. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. [Link]
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